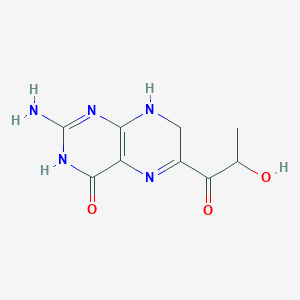
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium is a coordination compound where hafnium is bonded to four molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is part of the metal β-diketonates family, known for their volatility and stability, making them useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium can be synthesized through the reaction of hafnium tetrachloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The product is then purified by recrystallization or sublimation .
Industrial Production Methods
In industrial settings, the synthesis of tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is often produced in high purity for use in applications such as chemical vapor deposition.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium oxide.
Reduction: It can be reduced under specific conditions to yield hafnium metal.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or metal hydrides can serve as reducing agents.
Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.
Major Products
Oxidation: Hafnium oxide.
Reduction: Hafnium metal.
Substitution: New hafnium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium is widely used in scientific research due to its stability and volatility. Some applications include:
Chemistry: Used as a precursor in the synthesis of hafnium-containing materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of thin films and coatings through chemical vapor deposition and atomic layer deposition
Wirkmechanismus
The mechanism of action of tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium involves the coordination of hafnium with the 2,2,6,6-tetramethyl-3,5-heptanedione ligands. This coordination stabilizes the hafnium ion and allows it to participate in various chemical reactions. The compound’s volatility and stability make it an effective precursor for the deposition of hafnium-containing films.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium
- Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium
Uniqueness
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium is unique due to its specific coordination with hafnium, which imparts distinct properties such as higher thermal stability and specific reactivity compared to its zirconium and cerium counterparts .
Eigenschaften
Molekularformel |
C44H80HfO8 |
|---|---|
Molekulargewicht |
915.6 g/mol |
IUPAC-Name |
hafnium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b4*8-7-; |
InChI-Schlüssel |
ZRECPNBYWRZCRC-DNSQIVDOSA-N |
Isomerische SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Hf] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



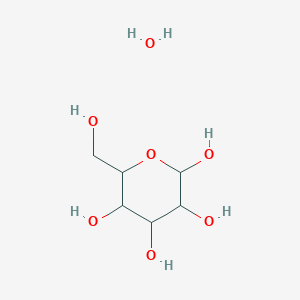
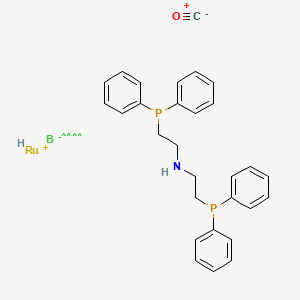
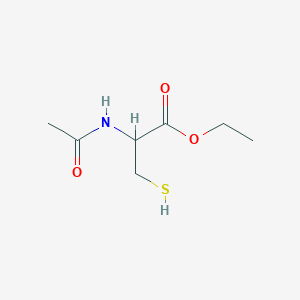
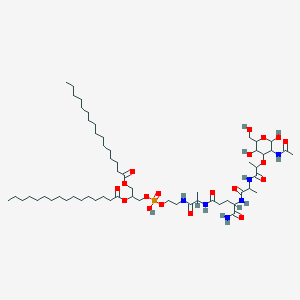
![4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B13391084.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13391085.png)
![(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride](/img/structure/B13391108.png)
![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
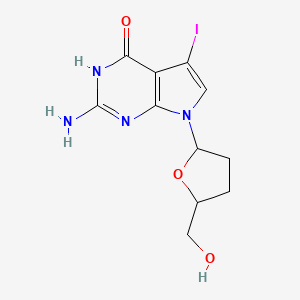
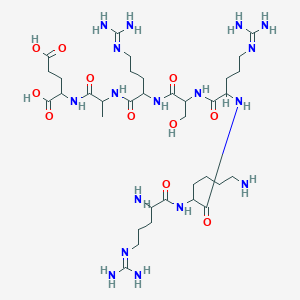
![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
